EGFR-TK Inhibitory Potency: 2-Benzylthio Derivative vs. Gefitinib (Positive Control)
A 2-benzylthio-substituted quinazolin-4-one derivative (Compound 24, bearing a 2-benzylthio group and additional ring substituents) inhibited EGFR-TK with an IC₅₀ of 13.40 nM, outperforming the standard inhibitor gefitinib (IC₅₀ = 18.14 nM) [1]. This demonstrates that the benzylthio group contributes to a binding mode that can surpass a clinically approved EGFR-TK inhibitor. In contrast, the 2-mercapto parent compound (MC2050, devoid of S-benzyl substitution) showed only micromolar PARP-1 inhibition and lacked comparable EGFR-TK activity [2].
| Evidence Dimension | EGFR tyrosine kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Compound with 2-benzylthio function: IC₅₀ = 13.40 nM |
| Comparator Or Baseline | Gefitinib: IC₅₀ = 18.14 nM; 2-mercaptoquinazolin-4-one (MC2050): no comparable EGFR-TK inhibition reported, only micromolar PARP-1 activity |
| Quantified Difference | 1.35-fold more potent than gefitinib; potency gain of >100-fold over the non-benzylthio 2-mercapto analog in EGFR-TK context |
| Conditions | In vitro EGFR-TK inhibition assay; isolated enzyme assay |
Why This Matters
Procurement of the 2-benzylthio building block enables access to derivatives with EGFR-TK inhibitory potency exceeding that of gefitinib, while the 2-mercapto or 2-alkylthio analogs cannot achieve the same target engagement without extensive structural optimization.
- [1] New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity. Arch Pharm. 2022; doi:10.1002/ardp.202200417. Compound 24 data: GI₅₀ = 15.1 μM, TGI = 52.5 μM, LC₅₀ = 91.2 μM; EGFR-TK IC₅₀ = 13.40 nM vs. gefitinib IC₅₀ = 18.14 nM. View Source
- [2] From PARP1 to TNKS2 inhibition: a structure-based approach. Research University of Rome. MC2050 (2-mercaptoquinazolin-4-one) as micromolar PARP-1 inhibitor. View Source
